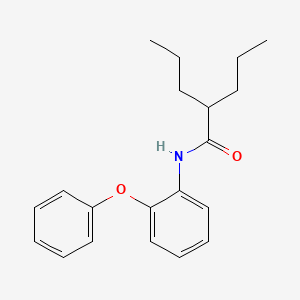

N-(2-phenoxyphenyl)-2-propylpentanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H25NO2 |

|---|---|

Molecular Weight |

311.425 |

IUPAC Name |

N-(2-phenoxyphenyl)-2-propylpentanamide |

InChI |

InChI=1S/C20H25NO2/c1-3-10-16(11-4-2)20(22)21-18-14-8-9-15-19(18)23-17-12-6-5-7-13-17/h5-9,12-16H,3-4,10-11H2,1-2H3,(H,21,22) |

InChI Key |

AIMGTHNKBRWXFJ-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)C(=O)NC1=CC=CC=C1OC2=CC=CC=C2 |

Origin of Product |

United States |

Computational Design and Structure Activity Relationship Sar Exploration

In Silico Design Methodologies for HO-AAVPA Derivatization

The conception of HO-AAVPA was rooted in a strategic in silico design process, leveraging the structural knowledge of existing compounds to create a novel molecule with enhanced properties. nih.govnih.gov This derivative of valproic acid (VPA) was engineered to incorporate the arylamine core of suberoylanilide hydroxamic acid (SAHA), a known HDAC inhibitor. nih.gov The primary goal was to improve upon the antitumor activity of VPA, which is effective only at millimolar concentrations and carries a risk of hepatotoxicity. nih.gov

Molecular Docking Simulations with Target Enzymes (e.g., HDAC1, HDAC6, HDAC8)

A cornerstone of the in silico design of HO-AAVPA involved molecular docking simulations to predict its binding affinity and interaction with various histone deacetylase (HDAC) isoforms. nih.govnih.gov These simulations are crucial for understanding how the ligand fits into the active site of the target protein and for estimating the strength of the interaction. Studies have focused on HDAC1, HDAC6, and HDAC8, which are implicated in cancer progression. nih.govnih.gov

Molecular docking analyses revealed that HO-AAVPA exhibits a favorable binding affinity for these HDAC isoforms, with a particular preference for HDAC1. semanticscholar.org The calculated binding energies from these simulations provide a quantitative measure of this affinity.

| Compound | Target Enzyme | Binding Affinity (kcal/mol) |

| HO-AAVPA | HDAC1 | -8.5 |

| HO-AAVPA | HDAC8 | -8.1 |

| HO-AAVPA | HDAC6 (DD1) | -7.5 |

| HO-AAVPA | HDAC6 (DD2) | -7.2 |

| Data sourced from docking simulation studies. semanticscholar.org |

Ligand-Protein Interaction Profiling

Beyond just predicting binding affinity, ligand-protein interaction profiling provides a detailed map of the specific molecular interactions that stabilize the ligand-protein complex. For HO-AAVPA, these studies have identified key amino acid residues within the active sites of HDAC1, HDAC6, and HDAC8 that form hydrogen bonds and other non-covalent interactions with the ligand. nih.govsemanticscholar.org

In the case of HDAC1 , the hydroxyphenyl group of HO-AAVPA is predicted to form a crucial hydrogen bond with a key residue in the active site, while the alkyl chain sits (B43327) within a hydrophobic pocket. semanticscholar.org For HDAC8 , similar interactions are observed, with the amide group also participating in hydrogen bonding. nih.gov With HDAC6 , the interactions differ slightly between the two catalytic domains (DD1 and DD2), highlighting the subtleties of isoform-specific binding. semanticscholar.org

Key Interacting Residues for HO-AAVPA with HDAC Isoforms:

| HDAC Isoform | Interacting Residues | Type of Interaction |

| HDAC1 | HIS141, TYR305 | Hydrogen Bond, Pi-Alkyl |

| HDAC8 | HIS142, HIS143, TYR309 | Hydrogen Bond, Pi-Alkyl |

| HDAC6 (DD1) | HIS573, PHE633 | Hydrogen Bond, Pi-Alkyl |

| HDAC6 (DD2) | HIS613, PHE673 | Hydrogen Bond, Pi-Alkyl |

| This table represents a summary of key interactions identified in molecular docking studies. nih.govsemanticscholar.org |

Structure-Activity Relationship (SAR) Studies of HO-AAVPA and Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For HO-AAVPA, SAR analyses have primarily focused on comparing its efficacy to its parent compound, valproic acid (VPA), and the established HDAC inhibitor, SAHA. nih.gov

The key structural modification in HO-AAVPA is the introduction of the N-(2-hydroxyphenyl) group, which replaces the simple carboxyl group of VPA. nih.gov This addition is critical for the enhanced antiproliferative activity observed in various cancer cell lines. nih.govmdpi.com The hydroxyl group and the aromatic ring are thought to facilitate stronger interactions with the HDAC active site, mimicking the zinc-binding group of traditional HDAC inhibitors like SAHA. semanticscholar.org

The improved efficacy of HO-AAVPA over VPA is evident in its significantly lower half-maximal inhibitory concentration (IC50) values against a range of cancer cell lines.

| Compound | Cell Line | IC50 (mM) |

| HO-AAVPA | HeLa (Cervical Cancer) | 0.92 |

| VPA | HeLa (Cervical Cancer) | 9.12 |

| HO-AAVPA | MCF-7 (Breast Cancer) | Lower than VPA |

| HO-AAVPA | MDA-MB-231 (Breast Cancer) | Lower than VPA |

| HO-AAVPA | SKBr3 (Breast Cancer) | Lower than VPA |

| IC50 values indicate the concentration of a drug that is required for 50% inhibition in vitro. nih.gov |

Molecular Modeling Approaches for Understanding Biological Activity

Molecular modeling extends beyond initial drug design to help unravel the mechanisms through which a compound exerts its biological effects. In the case of HO-AAVPA, molecular modeling has been instrumental in postulating a mechanism for its observed antiproliferative effects, which involves the translocation of the High-Mobility Group Box 1 (HMGB1) protein. nih.govnih.gov

HMGB1 is a nuclear protein, and its localization is partly regulated by its acetylation state. nih.gov It is hypothesized that by inhibiting HDAC1, HO-AAVPA prevents the deacetylation of HMGB1. nih.govnih.gov This leads to an accumulation of acetylated HMGB1 in the nucleus, followed by its translocation to the cytoplasm. nih.gov This cytoplasmic HMGB1 can then trigger cellular processes that contribute to the antiproliferative effects of the compound. nih.govnih.gov Molecular modeling supports this hypothesis by confirming that HO-AAVPA can effectively bind to and inhibit HDAC1, the enzyme responsible for HMGB1 deacetylation. nih.govsemanticscholar.org

Synthetic Methodologies and Chemical Stability Investigations

Chemical Synthesis Pathways for HO-AAVPA

The synthesis of N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) is a targeted process that begins with valproic acid (VPA), a known HDAC inhibitor. nih.gov The primary goal of its design was to create a derivative with improved anti-proliferative activity compared to its parent compound. nih.govresearchgate.net The synthesis pathway involves a two-step process, which is initiated by the activation of the carboxylic acid group of VPA.

The most commonly cited synthetic route begins with the reaction of VPA with an activating agent, such as oxalyl chloride, to form the intermediate 2-propylpentanoyl chloride. This reaction is typically carried out at a reduced temperature to control its reactivity. The subsequent step involves the reaction of this acyl chloride with o-aminophenol (2-aminophenol). This nucleophilic acyl substitution reaction results in the formation of the final amide product, HO-AAVPA. mdpi.com The process is summarized in the table below.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Valproic Acid (VPA) | Oxalyl chloride, 0 °C to room temperature | 2-propylpentanoyl chloride |

| 2 | 2-propylpentanoyl chloride | o-aminophenol, Hexane, Sodium bicarbonate | N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) |

This synthetic approach is a clear example of rational drug design, where a known active molecule (VPA) is chemically modified to enhance its desired properties. The addition of the 2-hydroxyphenyl group, derived from o-aminophenol, is a key modification aimed at improving the compound's interaction with its biological targets. nih.gov

Evaluation of Forced Degradation Stability (Heat, Acid, Base, Oxidation, Sunlight)

Forced degradation studies are a critical component in the development of pharmaceutical compounds, as they help to understand the intrinsic stability of a molecule and identify potential degradation products. These studies involve subjecting the compound to a variety of stress conditions that are more severe than standard storage conditions, such as exposure to heat, light, and various chemical environments (acidic, basic, and oxidative).

While the scientific literature indicates that chemical stability testing under forced degradation conditions has been a consideration for HO-AAVPA and related compounds, specific quantitative data on the percentage of degradation for HO-AAVPA under each of the individual stress conditions (heat, acid, base, oxidation, and sunlight) is not extensively detailed in publicly available research. For related compounds, minimal degradation, in the range of 0.15% to 13.6%, has been reported under such stress conditions.

The general approach for such a stability assessment is outlined in the following table:

| Stress Condition | Typical Reagents and Conditions | Purpose |

| Heat (Thermal) | Solid or solution form of the compound is exposed to elevated temperatures. | To assess thermal stability. |

| Acidic | The compound is exposed to a strong acid (e.g., HCl) at elevated temperatures. | To assess stability in acidic environments and identify acid-catalyzed degradation products. |

| Basic | The compound is exposed to a strong base (e.g., NaOH) at elevated temperatures. | To assess stability in basic environments and identify base-catalyzed degradation products. |

| Oxidative | The compound is exposed to an oxidizing agent, such as hydrogen peroxide (H₂O₂). | To assess susceptibility to oxidation. |

| Sunlight (Photolytic) | The compound is exposed to light sources that mimic the effects of sunlight. | To assess photostability and identify light-induced degradation products. |

One of the challenges noted for HO-AAVPA is its poor water solubility and enzymatic metabolism. To address this and to protect the compound from degradation, formulation strategies have been explored, such as the use of a fourth-generation poly(amidoamine) (PAMAM-G4) dendrimer as a drug delivery vehicle. This approach has been shown to improve the water solubility of HO-AAVPA and protect it from stress-induced degradation.

Derivatization Strategies for Enhanced Biopharmaceutical Properties

The development of HO-AAVPA is, in itself, a derivatization strategy, aimed at improving upon the properties of its parent compound, valproic acid. nih.govresearchgate.net The primary goals of creating derivatives of existing compounds are often to enhance efficacy, improve solubility, increase stability, and reduce toxicity. researchgate.net In the case of HO-AAVPA, several strategies and considerations for enhancing its biopharmaceutical properties have been reported.

One of the main challenges with HO-AAVPA is its poor water solubility. To overcome this, a formulation-based derivatization strategy involving a fourth-generation poly(amidoamine) (PAMAM-G4) dendrimer has been investigated. This strategy incapsulates the HO-AAVPA molecule within the dendrimer, which serves as a carrier. This has been shown to improve the aqueous solubility of HO-AAVPA, particularly under neutral and basic pH conditions, and to protect it from enzymatic degradation.

Another key aspect of derivatization is the concept of creating prodrugs. Prodrugs are inactive or less active forms of a drug that are converted into the active form in the body through enzymatic or chemical reactions. While specific prodrugs of HO-AAVPA are not detailed in the available literature, this remains a potential strategy for improving its pharmacokinetic profile. The initial design of HO-AAVPA from VPA was intended to create a more potent and less toxic compound, and it has shown to have a longer half-life in rat models compared to VPA.

The table below summarizes the derivatization strategies discussed for HO-AAVPA:

| Strategy | Rationale | Outcome |

| Initial Design from VPA | To improve anti-proliferative activity and reduce the known hepatotoxicity of VPA. nih.gov | HO-AAVPA shows better anti-proliferative activity in several cancer cell lines compared to VPA. nih.govresearchgate.net |

| PAMAM-G4 Dendrimer Formulation | To overcome poor water solubility and protect against enzymatic degradation. | Enhanced water solubility under neutral and basic conditions and protection from stress force degradation. |

These strategies highlight the ongoing efforts to optimize the chemical and physical properties of HO-AAVPA to enhance its potential as a therapeutic agent.

Research Findings on N-(2-phenoxyphenyl)-2-propylpentanamide Remain Undocumented in Key Mechanistic Areas

Extensive investigation into the scientific literature reveals a lack of available data regarding the specific molecular and cellular mechanisms of the chemical compound This compound . Searches for research detailing its activity in histone deacetylase (HDAC) inhibition, modulation of G protein-coupled estrogen receptor (GPER) expression, and regulation of high-mobility group box 1 (HMGB1) protein dynamics have not yielded relevant results.

The outlined topics, including specificity for HDAC isoforms, impact on protein acetylation, and the dynamics of HMGB1, are critical for understanding the pharmacological profile of a compound. However, at present, there is no published research that directly addresses these mechanisms for this compound.

It is noteworthy that a closely related compound, N-(2-hydroxyphenyl)-2-propylpentanamide —also referred to in literature as HO-AAVPA or OH-VPA—has been the subject of numerous studies that align with the requested areas of interest. This derivative of valproic acid has documented effects on HDAC1 inhibition, the subsequent acetylation and translocation of HMGB1, and the modulation of GPER expression in various cancer cell lines. nih.govhdacis.comresearchgate.netnih.govmdpi.com

Given the absence of information for this compound, it is not possible to generate the requested scientific article. Researchers and other interested parties may consider investigating the literature for N-(2-hydroxyphenyl)-2-propylpentanamide, as it may provide insights relevant to their inquiry.

Molecular and Cellular Mechanisms of Action

Reactive Oxygen Species (ROS) Level Modulation and Oxidative Stress Responses

The compound N-(2-phenoxyphenyl)-2-propylpentanamide (HO-AAVPA) has been shown to modulate intracellular levels of reactive oxygen species (ROS), leading to varied oxidative stress responses depending on the cellular context. In human cervical cancer (SiHa) cells, treatment with HO-AAVPA at a concentration of 1.4 mM resulted in an increase in superoxide (B77818) (O₂⁻) levels. nih.gov This elevation in ROS is linked to increased oxidative stress, which may contribute to the compound's cytotoxic and apoptotic effects on cancer cells through the intrinsic caspase-9/-3 pathway. nih.gov The relationship between histone deacetylase (HDAC) inhibition and ROS has been previously reported, suggesting that the HDAC inhibitory activity of HO-AAVPA could be a contributing factor to this observed increase in intracellular ROS. nih.gov This correlation suggests that higher intracellular ROS levels may sensitize cells to treatment-induced cell death. nih.gov

In contrast, a study evaluating the hepatotoxicity of HO-AAVPA in male rats presented a different perspective on its impact on oxidative stress. nih.govresearchgate.net In this in vivo model, administration of HO-AAVPA at a dose of 708 mg/kg did not lead to significant changes in the activities of key antioxidant enzymes such as glutathione (B108866) peroxidase, glutathione reductase, and catalase when compared to the control group. nih.govnih.gov Furthermore, the levels of malondialdehyde (an indicator of lipid peroxidation) and reduced glutathione in the HO-AAVPA-treated group were found to be close to those of the control group. nih.govresearchgate.net This suggests that at therapeutic doses, HO-AAVPA may not induce significant systemic oxidative stress or liver injury. nih.govmdpi.com The parent compound, valproic acid (VPA), in contrast, showed a decrease in catalase activity, indicative of oxidative stress. nih.gov

The modulation of ROS by HO-AAVPA is also implicated in the translocation of High-Mobility Group Box 1 (HMGB1) protein. The release of HMGB1 can be regulated by ROS, such as hydrogen peroxide (H₂O₂), which activates pathways like MAPK and NFκB. nih.govresearchgate.net The increase in O₂⁻ levels in SiHa cells treated with HO-AAVPA corresponds with the translocation of HMGB1 from the nucleus to the cytoplasm, a phenomenon also observed in HeLa cells where HO-AAVPA treatment induced oxidative stress. nih.govnih.gov

Table 1: Effect of HO-AAVPA on Oxidative Stress Markers in Rat Liver

| Biomarker | Observation in HO-AAVPA Treated Rats | Reference |

|---|---|---|

| Glutathione Peroxidase Activity | No significant difference compared to control | nih.gov |

| Glutathione Reductase Activity | No significant difference compared to control | nih.gov |

| Catalase Activity | No significant difference compared to control | nih.gov |

| Malondialdehyde Levels | Close to control levels | nih.govresearchgate.net |

| Reduced Glutathione Levels | Close to control levels | nih.govresearchgate.net |

Downstream Signaling Pathway Perturbations

The molecular actions of this compound (HO-AAVPA) lead to the perturbation of several downstream signaling pathways, which are intrinsically linked to its effects on cancer cells. A significant aspect of its mechanism involves the induction of apoptosis through the intrinsic pathway. nih.gov This pathway is often initiated by mitochondrial membrane damage and the production of reactive oxygen species (ROS). nih.gov The parent compound, valproic acid (VPA), is known to induce apoptosis via this pathway by increasing the activities of caspase-8 and -9 and affecting Bcl-2, leading to mitochondrial dysfunction and ROS production. nih.gov It is suggested that HO-AAVPA likely induces apoptosis through a similar intrinsic mechanism. nih.gov

A key signaling pathway affected by HO-AAVPA is associated with the G protein-coupled estrogen receptor (GPER). In breast cancer cells, HO-AAVPA has been shown to decrease the expression of GPER, an effect that was more potent than that of VPA. nih.govnih.gov The downregulation of GPER is significant as this receptor can trigger various intracellular signaling cascades, including the activation of the epidermal growth factor receptor (EGFR), leading to increased intracellular cyclic adenine (B156593) monophosphate (cAMP), calcium mobilization, and activation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov The effects of HO-AAVPA on cell apoptosis are thought to be modulated by these epigenetic effects resulting from decreased GPER expression. nih.govnih.gov

Furthermore, the generation of ROS by HO-AAVPA can directly influence signaling pathways that regulate cellular stress and inflammatory responses. nih.gov For instance, ROS can activate the MAPK and NFκB pathways, which are known to regulate the release of the damage-associated molecular pattern (DAMP) molecule, High-Mobility Group Box 1 (HMGB1). nih.govresearchgate.net Research on HeLa cells has demonstrated that HO-AAVPA induces the translocation of HMGB1 from the nucleus to the cytoplasm. nih.gov This event is consistent with an increase in ROS, suggesting that HO-AAVPA perturbs signaling cascades that control the subcellular localization and function of HMGB1. nih.govnih.gov The acetylation of HMGB1, a post-translational modification that can be influenced by HDAC inhibitors like HO-AAVPA, also plays a crucial role in its translocation and subsequent signaling functions. nih.gov

Table 2: Signaling Pathways Perturbed by HO-AAVPA

| Pathway/Process | Effect of HO-AAVPA | Cellular Context | Reference |

|---|---|---|---|

| Intrinsic Apoptosis Pathway | Induction | Breast Cancer Cells | nih.gov |

| GPER Signaling | Decreased GPER expression | Breast Cancer Cells | nih.govnih.gov |

| MAPK Pathway | Potential modulation via GPER downregulation | Breast Cancer Cells | nih.gov |

| NFκB Pathway | Potential activation via ROS-induced HMGB1 release | Cervical Cancer Cells | nih.govresearchgate.net |

| HMGB1 Translocation | Increased from nucleus to cytoplasm | Cervical Cancer Cells | nih.govnih.gov |

Preclinical Pharmacological Activity: in Vitro Studies

Antiproliferative Efficacy in Cancer Cell Lines

N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), a derivative of valproic acid (VPA), has demonstrated notable antiproliferative activity across a diverse range of human cancer cell lines in vitro. nih.govnih.govmdpi.com This compound was designed as a histone deacetylase (HDAC) inhibitor, a class of epigenetic drugs that can alter gene expression to induce cell death in tumor cells. nih.gov Studies indicate that HO-AAVPA possesses improved antiproliferative potency compared to its parent compound, VPA. nih.govmdpi.comnih.gov

HO-AAVPA has been evaluated for its in vitro antiproliferative effects against cervical cancer cells. mdpi.com Research has shown that the compound exerts antiproliferative activity on the HeLa cervical cancer cell line. nih.govnih.gov These findings establish its potential as a cytotoxic agent against this specific type of cancer cell. mdpi.com

The compound has shown significant antiproliferative effects in various breast cancer cell lines, including estrogen-dependent (MCF-7) and estrogen-independent (SKBr3 and MDA-MB-231) types. mdpi.comnih.govresearchgate.net The MDA-MB-231 cell line is a model for triple-negative breast cancer (TNBC). nih.govresearchgate.net HO-AAVPA's efficacy has been observed in MCF-7, MDA-MB-231, and SKBr3 cell lines, highlighting its broad activity against different subtypes of breast cancer. nih.govmdpi.comnih.gov Nanoencapsulation of HO-AAVPA in polymeric micelles has also been shown to maintain its antiproliferative properties against MDA-MB-231 cells. researchgate.net

The antiproliferative capabilities of HO-AAVPA extend to rhabdomyosarcoma. In vitro studies have confirmed its activity against the A204 rhabdomyosarcoma cell line. nih.govmdpi.comnih.gov

HO-AAVPA has been tested as an antiproliferative agent in U87-MG human glioblastoma cells, a cancer type known for being difficult to treat. nih.govmdpi.com The compound exhibited antiproliferative effects after 48 hours of treatment. nih.gov It also demonstrated the ability to decrease the number of colonies formed by approximately 99% in colony formation assays. nih.gov

In studies involving human osteosarcoma cells (U-2 OS), HO-AAVPA also displayed significant antiproliferative activity. nih.govmdpi.com Similar to its effect on glioblastoma cells, the compound showed antiproliferative effects at 48 hours and reduced colony formation by about 99%. nih.gov

Table 1: Antiproliferative Activity (IC₅₀) of HO-AAVPA in Glioblastoma and Osteosarcoma Cell Lines

| Cell Line | Cancer Type | Incubation Time | IC₅₀ (mM) |

|---|---|---|---|

| U87-MG | Glioblastoma | 48h | 0.655 nih.gov |

| U-2 OS | Osteosarcoma | 48h | 0.453 nih.gov |

Induction of Apoptosis and Cell Death Mechanisms

HO-AAVPA is known to induce cancer cell death primarily through apoptosis. nih.govnih.gov This programmed cell death is a key mechanism for HDAC inhibitors. nih.gov The apoptotic effects of HO-AAVPA have been observed in multiple cancer cell lines. nih.govnih.gov

In breast cancer cells, HO-AAVPA induces apoptosis in both estrogen-dependent (MCF-7) and -independent (SKBr3, MDA-MB-231) lines. nih.govresearchgate.net The effect is time-dependent, with significant apoptosis rates observed at both 5 and 48 hours of exposure. nih.govresearchgate.net The compound also affects the cell cycle, increasing the S phase in MCF-7 cells and reducing the G2/M phase in both MCF-7 and MDA-MB-231 cells. nih.govresearchgate.net While the precise mechanism is still under investigation, it is suggested that the apoptosis induced by HO-AAVPA is likely through an intrinsic pathway, similar to VPA, which involves the activation of caspases and damage to the mitochondrial membrane. nih.gov

In U-2 OS osteosarcoma and U87-MG glioblastoma cells, HO-AAVPA is also a potent inducer of apoptosis. nih.gov Studies have quantified the percentage of apoptotic cells following treatment, revealing a substantial pro-apoptotic effect in both challenging cancer types. nih.gov

Table 2: Apoptosis Induction by HO-AAVPA in Various Cancer Cell Lines

| Cell Line | Cancer Type | Apoptosis Rate (%) | Incubation Time |

|---|---|---|---|

| MCF-7 | Breast Cancer | 68.4% nih.govresearchgate.net | 5h |

| MCF-7 | Breast Cancer | 54.9% nih.govresearchgate.net | 48h |

| MDA-MB-231 | Triple-Negative Breast Cancer | 56.1% nih.govresearchgate.net | 5h |

| MDA-MB-231 | Triple-Negative Breast Cancer | 43.1% nih.govresearchgate.net | 48h |

| SKBr3 | Breast Cancer | 61.6% nih.govresearchgate.net | 48h |

| U-2 OS | Osteosarcoma | 31.3% nih.gov | Not Specified |

| U87-MG | Glioblastoma | 78.2% nih.gov | Not Specified |

Cell Cycle Arrest and Regulation

HO-AAVPA has been shown to exert significant influence over the cell cycle, a tightly regulated process that governs cell division. By disrupting this process, the compound can halt the proliferation of cancer cells.

Studies on breast cancer cell lines have revealed specific effects of HO-AAVPA on different phases of the cell cycle. nih.govnih.govresearchgate.net In MCF-7 cells, treatment with the compound led to an accumulation of cells in the S phase, where DNA synthesis occurs, and a corresponding reduction of cells in the G2/M phase, which is the final stage before cell division. nih.govnih.govresearchgate.net This suggests that HO-AAVPA induces a block that prevents cells from progressing from the S phase to the G2/M phase, ultimately leading to an arrest of cell division.

| Cell Line | Treatment | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|

| MCF-7 | Control | 3.62% | 12.3% |

| HO-AAVPA | 7.1% | 1.7% | |

| MDA-MB-231 | Control | - | 11.8% |

| HO-AAVPA | - | 2-3% |

Antiangiogenic Properties (e.g., Chorioallantoic Membrane (CAM) Assay)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. HO-AAVPA has demonstrated significant antiangiogenic properties. nih.govmdpi.com The Chorioallantoic Membrane (CAM) assay, a widely used in vivo model utilizing the vascular membrane of a chicken embryo, was employed to evaluate these effects. nih.gov In this assay, HO-AAVPA was shown to reduce the number of blood vessels by approximately 67.74%, indicating a potent ability to inhibit the formation of new vasculature. nih.gov This antiangiogenic activity suggests that HO-AAVPA can interfere with the nutrient supply to tumors, thereby inhibiting their growth.

Comparative Efficacy Against Valproic Acid (VPA)

HO-AAVPA, a derivative of Valproic Acid (VPA), has been shown in multiple studies to possess superior anticancer activity compared to its parent compound. mdpi.commdpi.com

Antiproliferative Activity: HO-AAVPA consistently exhibits better antiproliferative activity than VPA across various cancer cell lines. mdpi.com In HeLa cells, HO-AAVPA was found to be fifty-eight times more effective than VPA at reducing cell survival.

Apoptosis Induction: In breast cancer cells, HO-AAVPA induced a significantly higher level of apoptosis compared to an equimolar concentration of VPA. mdpi.com For instance, after 5 hours of treatment, apoptosis rates in MCF-7 cells were 68.4% for HO-AAVPA versus 47.7% for VPA. mdpi.com

GPER Expression: The compound also demonstrated a more pronounced effect on the G protein-coupled estrogen receptor (GPER), with its expression being decreased more significantly in the presence of HO-AAVPA than with VPA. nih.govnih.govresearchgate.net

| Parameter | Cell Line | HO-AAVPA | VPA | Reference |

|---|---|---|---|---|

| Apoptosis Rate (5h) | MCF-7 | 68.4% | 47.7% | mdpi.com |

| Apoptosis Rate (5h) | MDA-MB-231 | 56.1% | 35.5% | mdpi.com |

| Antiproliferative Activity | Multiple | Higher | Lower | mdpi.com |

| GPER Expression | Breast Cancer Cells | Greater Decrease | Lesser Decrease | nih.govnih.govresearchgate.net |

Preclinical Pharmacokinetics and Disposition in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Rodent Models (e.g., Wistar Rats)

The pharmacokinetic profile of N-(2-phenoxyphenyl)-2-propylpentanamide has been evaluated in male Wistar rats. nih.gov Following administration, the compound is absorbed and distributed to various tissues. nih.govresearchgate.net The primary route of metabolism involves biotransformation in the liver. nih.govresearchgate.net The elimination half-life (t1/2) of the compound has been determined to be approximately 222 minutes in this model. nih.gov

Systemic Clearance and Apparent Volume of Distribution

In Wistar rats, this compound exhibits specific systemic clearance (CL) and apparent volume of distribution (Vd) values. nih.gov The systemic clearance, a measure of the volume of plasma cleared of the drug per unit time, was found to be 2.20 mL/min/kg. nih.gov The apparent volume of distribution, which indicates the extent of drug distribution in the body, was 0.70 L/kg. nih.gov

Table 1: Systemic Clearance and Apparent Volume of Distribution in Wistar Rats

| Parameter | Value | Unit |

|---|---|---|

| Systemic Clearance (CL) | 2.20 | mL/min/kg |

Oral Bioavailability Assessment

The absolute oral bioavailability of this compound was determined to be 33.8% in Wistar rats. nih.gov This value indicates the fraction of the orally administered dose that reaches the systemic circulation unchanged. Despite this relatively low oral bioavailability, the compound demonstrates acceptable pharmacokinetic properties. nih.gov

Table 2: Oral Bioavailability in Wistar Rats

| Parameter | Value |

|---|

Plasma Protein Binding Properties

The binding of this compound to plasma proteins in rats was found to be in the range of 66.2% to 83.0%. nih.gov Additionally, in silico, UV, and Raman spectroscopy data have indicated weak interactions between the compound and human serum albumin. nih.gov

Table 3: Plasma Protein Binding in Rats

| Parameter | Value Range |

|---|

Tissue Distribution Profile

Studies have shown that this compound is distributed to various tissues following administration. nih.govresearchgate.net The liver has been identified as a primary site of distribution for the compound. nih.govresearchgate.net

Metabolic Profiling and Identification of Metabolites

The biotransformation of this compound is a key aspect of its disposition. It undergoes metabolism to produce hydroxylated metabolites. nih.govresearchgate.netnih.gov In vitro studies using rat liver microsomes have shown that the compound is metabolized by cytochrome P450 enzymes, yielding a hydroxylated metabolite with a mass-to-charge ratio (m/z) of 252.2. nih.gov

The cytochrome P450 isoform CYP2C11, present in rat liver, has been identified as being primarily involved in the metabolism of this compound. nih.govresearchgate.netnih.gov Inhibition studies with cimetidine (B194882) confirmed the significant role of CYP2C11 in its biotransformation. nih.gov The compound interacts with CYP2C11 as a type I ligand, and kinetic studies have determined the Michaelis-Menten constant (KM) to be 38.94 µM and the inhibition constant (Ki) in the presence of cimetidine to be 59.23 µM. nih.gov

Table 4: Metabolic Parameters in Rat Liver Microsomes

| Parameter | Value | Unit |

|---|---|---|

| Michaelis-Menten Constant (KM) | 38.94 | µM |

Advanced Formulation and Drug Delivery Systems Research

Strategies for Solubility Enhancement

Poor aqueous solubility is a significant hurdle in the development of many new chemical entities. For lipophilic compounds, this can drastically affect the dissolution rate and, consequently, the amount of drug absorbed into the systemic circulation. nih.gov Various strategies are employed to address this, broadly categorized into manipulating the compound's crystal lattice properties or altering the activity coefficient of the solute in a solution. nih.gov

Common approaches include:

Particle Size Reduction: Decreasing the particle size, for instance through micronization, increases the surface area-to-volume ratio, which can improve the dissolution rate. nih.govjohnshopkins.edu

Use of Co-solvents and Surfactants: These agents can increase the solubility of hydrophobic drugs in aqueous solutions. nih.gov

Solid Dispersions: Dispersing the drug in an inert carrier matrix at the solid-state can enhance solubility and dissolution. nih.govnih.gov

Complexation: The use of complexing agents, such as cyclodextrins, can form inclusion complexes with the drug, effectively increasing its solubility. nih.gov

Nanotechnology Approaches: Encapsulating or loading the drug into nanocarrier systems is a highly promising strategy. nih.gov For valproic acid derivatives like HO-AAVPA, which exhibit poor water solubility, encapsulation in nanocarriers like dendrimers has been shown to be an effective method for solubilization. nih.govacs.org The internal cavities and surface functionalities of these nanocarriers can create a favorable microenvironment for the hydrophobic drug, leading to enhanced aqueous solubility.

The selection of a suitable solubility enhancement strategy depends on the specific properties of the drug molecule and the desired formulation characteristics.

Development and Characterization of Nanocarrier Systems

Nanocarrier systems offer a versatile platform for the delivery of hydrophobic drugs. By encapsulating the active compound, these systems can improve solubility, provide protection from enzymatic degradation, and allow for controlled or targeted release.

Poly(amidoamine) (PAMAM) dendrimers are highly branched, spherical macromolecules with a well-defined structure, making them excellent candidates for drug delivery. Their internal cavities can encapsulate hydrophobic guest molecules, while their surface can be functionalized for specific applications.

Research on the closely related compound, N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), has demonstrated the utility of fourth-generation (G4) PAMAM dendrimers as a delivery vehicle. nih.govacs.org HO-AAVPA suffers from poor water solubility and is susceptible to enzymatic metabolism. nih.govacs.org Encapsulation within PAMAM-G4 dendrimers was shown to significantly improve its water solubility. nih.gov The complexation is influenced by pH, with studies showing that basic and neutral pH conditions are more favorable for solubilizing the compound with the dendrimer. nih.gov Furthermore, the dendrimer was able to protect the encapsulated HO-AAVPA from forced degradation by factors such as sunlight. nih.govacs.org This protective effect is crucial for maintaining the compound's stability and biological activity.

Table 1: Encapsulation and Solubility Enhancement of a Related Compound with PAMAM-G4

| Parameter | Observation | Source |

|---|---|---|

| Compound | N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) | nih.govacs.org |

| Nanocarrier | Poly(amidoamine) Dendrimer (PAMAM-G4) | nih.govacs.org |

| Solubility | PAMAM-G4 significantly enhanced the aqueous solubility of HO-AAVPA. | nih.gov |

| pH Dependence | Solubility enhancement was most effective under basic and neutral pH conditions. | nih.gov |

| Protection | PAMAM-G4 protected HO-AAVPA from degradation induced by sunlight. | nih.govacs.org |

| Encapsulation Efficiency | High encapsulation efficiency of hydrophobic drugs has been reported for PAMAM-G4. | nih.gov |

Polymeric micelles, formed by the self-assembly of amphiphilic block copolymers like Pluronics® (e.g., P123 and F127), are another promising nanocarrier system for hydrophobic drugs. These micelles consist of a hydrophobic core, which serves as a reservoir for the drug, and a hydrophilic shell, which provides stability in aqueous environments and helps to avoid rapid clearance from the body. nih.gov

Mixed micelles composed of Pluronic P123 and F127 have been successfully used to encapsulate other hydrophobic anticancer drugs, such as paclitaxel. nih.gov These formulations typically exhibit a spherical shape and high encapsulation efficiency. nih.gov The kinetics of drug release from polymeric micelles are dependent on several factors, including the stability of the micelle, the rate of drug diffusion from the core, and the interactions between the drug and the core-forming polymer. researchgate.net While specific studies on N-(2-phenoxyphenyl)-2-propylpentanamide are not available, the established success of P123/F127 micelles for other hydrophobic compounds suggests their potential as a viable delivery system. nih.govrsc.org The release is generally sustained, which can be advantageous for maintaining therapeutic drug concentrations over time. researchgate.net

Computational modeling, particularly molecular dynamics (MD) simulations, is a powerful tool for understanding the interactions between a drug and its nanocarrier at an atomic level. acs.orgnih.gov These simulations can predict the compatibility between a drug and a polymer, elucidate the mechanism of encapsulation, and provide insights into the stability of the drug-carrier complex. nih.govacs.org

For instance, docking simulations were used to study the formation of the complex between HO-AAVPA and the PAMAM-G4 dendrimer, providing a theoretical basis for the experimental findings. nih.govacs.org MD simulations can further explore the conformational changes of the dendrimer upon drug loading and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. acs.org Similarly, computational approaches can be used to investigate the interactions between a drug and the core of a polymeric micelle, helping to predict drug loading capacity and the stability of the formulation. nih.gov Such studies can accelerate the development of new drug delivery systems by enabling a more rational design process, reducing the need for extensive trial-and-error experimentation. drugtargetreview.com

In Vitro Drug Release Profiles from Formulations

The in vitro release profile of a drug from its formulation is a critical quality attribute, providing insights into how the drug may be released in vivo. These studies are typically conducted using methods like dialysis bag techniques or modified dissolution apparatuses under controlled conditions (e.g., pH, temperature). nih.govresearchgate.net

The release of a drug from a nanocarrier is governed by various mechanisms, including diffusion, carrier erosion or degradation, and the cleavage of chemical linkers. For PAMAM dendrimer-drug conjugates, the nature of the bond between the drug and the dendrimer is crucial. Amide-linked conjugates tend to be relatively stable, while ester-linked conjugates can exhibit pH-dependent release. johnshopkins.edu For encapsulated drugs, release often follows a sustained pattern, driven by diffusion out of the nanocarrier's core. nih.gov

In the case of valproic acid derivatives, studies have been conducted on their release from various formulations. For example, the release of valproic acid from polymeric prodrugs was found to be highly dependent on the pH of the surrounding medium. researchgate.net When studying drug release from nanoparticles, it is important to use methods that can differentiate the release mechanisms. nih.gov The release kinetics are often analyzed using mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to elucidate the underlying release mechanism. researchgate.net For this compound formulated in nanocarriers, a sustained release profile would be expected, which is often beneficial for reducing dosing frequency and improving patient compliance.

Table 2: Common Kinetic Models for In Vitro Drug Release

| Model | Equation | Description |

|---|---|---|

| Zero-Order | Q = k₀t | Drug release rate is independent of its concentration. |

| First-Order | log(Q₀ - Q) = kt/2.303 | Drug release rate is dependent on the concentration of the remaining drug. |

| Higuchi | Q = kHt¹/² | Describes drug release from a matrix system based on Fickian diffusion. |

| Korsmeyer-Peppas | Q/Q∞ = kKtⁿ | Describes drug release from a polymeric system when the mechanism is not well known or when more than one type of release phenomenon is involved. |

Analytical Methodologies for Preclinical Research

High-Performance Liquid Chromatography (HPLC) for Quantification in Biological Matrices

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantitative analysis of pharmaceutical compounds in complex biological samples such as plasma, serum, and tissue homogenates. While specific HPLC methods for the direct quantification of N-(2-phenoxyphenyl)-2-propylpentanamide are not extensively detailed in publicly available literature, the principles of HPLC method development allow for a robust analytical approach to be established.

A typical HPLC method for a novel compound like this compound would involve several key steps. First, a suitable stationary phase, often a C18 column, would be selected to achieve adequate retention and separation of the analyte from endogenous matrix components. The mobile phase composition, a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, would be optimized to ensure a sharp peak shape and a reasonable retention time.

Detection is a critical component of the HPLC system. A UV detector is commonly employed, with the detection wavelength set to the absorbance maximum of this compound to ensure high sensitivity. For more complex matrices or when higher selectivity is required, a mass spectrometry (MS) detector can be coupled with the HPLC system (LC-MS). This provides not only retention time data but also mass-to-charge ratio information, significantly enhancing the specificity and sensitivity of the quantification.

The validation of the HPLC method is a crucial step to ensure its reliability. This process involves assessing parameters such as linearity, accuracy, precision, selectivity, and stability of the analyte in the biological matrix. The establishment of a validated HPLC or LC-MS method is indispensable for pharmacokinetic studies, enabling the determination of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Spectroscopic Characterization Techniques for Compound-Protein Interactions

Understanding the interaction between a small molecule like this compound and its target proteins is fundamental to elucidating its mechanism of action. Spectroscopic techniques are powerful, non-invasive tools for this purpose, providing insights into binding events and conformational changes.

UV-Visible (UV-Vis) Spectroscopy can be utilized to study the binding of a ligand to a protein. The absorption of UV light by proteins is primarily due to the aromatic amino acid residues tryptophan, tyrosine, and phenylalanine. nih.gov When a compound like this compound binds to a protein, it can perturb the local environment of these aromatic residues, leading to changes in the protein's UV absorption spectrum. nih.gov By monitoring these spectral shifts, information about the binding affinity and stoichiometry can be obtained. nih.gov Second-derivative UV spectroscopy can further enhance the resolution of these spectral changes, providing more detailed information about the solvent accessibility of tyrosine residues involved in the interaction. nih.gov

Raman Spectroscopy offers a detailed vibrational fingerprint of molecules, making it a valuable tool for investigating protein structure and ligand binding. nih.govresearchgate.net This technique can provide information on the secondary structure of proteins, including the conformation of alpha-helices and beta-sheets. researchgate.netresearchgate.net Upon binding of a ligand such as this compound, changes in the Raman spectrum of the protein can indicate alterations in its conformation. nih.gov Specific vibrational modes of the ligand can also be monitored to understand its binding state. Surface-enhanced Raman spectroscopy (SERS) can be employed to significantly amplify the Raman signal, allowing for the study of interactions at very low concentrations and providing enhanced sensitivity for detecting subtle structural changes. mdpi.com

The table below summarizes the key aspects of these spectroscopic techniques in the context of studying compound-protein interactions.

| Analytical Technique | Principle | Information Gained | Key Advantages |

| UV-Visible Spectroscopy | Measures the absorption of UV-visible light by chromophores in the protein and ligand. | Binding affinity, stoichiometry, changes in the local environment of aromatic amino acids. nih.gov | Simplicity, rapid data acquisition. |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing a vibrational fingerprint of the molecule. nih.gov | Conformational changes in protein secondary structure, direct observation of ligand binding. nih.govresearchgate.netresearchgate.net | High specificity, can be used in aqueous solutions, non-destructive. mdpi.com |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman signals for molecules adsorbed on or near nanostructured metal surfaces. mdpi.com | Highly sensitive detection of binding events and structural changes at low concentrations. mdpi.com | Significantly increased sensitivity compared to conventional Raman spectroscopy. mdpi.com |

These analytical methodologies, from the quantitative power of HPLC to the detailed structural insights provided by UV-Vis and Raman spectroscopy, are critical in the preclinical evaluation of this compound. The data generated from these techniques are essential for building a comprehensive understanding of the compound's behavior and its interactions at a molecular level, paving the way for further investigation.

Future Directions in Preclinical Research and Therapeutic Potential

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-phenoxyphenyl)-2-propylpentanamide, and how can its structural integrity be validated?

- Synthesis : Multi-step organic reactions are typically employed, involving amide bond formation between 2-propylpentanoyl chloride and 2-phenoxyaniline under inert conditions (e.g., nitrogen atmosphere) using solvents like dichloromethane or DMF to enhance reactivity .

- Structural Validation :

- NMR Spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, amide protons at δ 8.1–8.5 ppm) .

- X-ray Crystallography : Use SHELX software for crystallographic refinement to resolve bond lengths and angles (e.g., C=O bond ~1.23 Å, C-N bond ~1.34 Å) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 312.2) .

Q. What is the hypothesized mechanism of action for this compound in cancer research?

- HDAC Inhibition : Structural analogs (e.g., N-(2-hydroxyphenyl)-2-propylpentanamide) inhibit histone deacetylases (HDACs), leading to chromatin remodeling and apoptosis. Computational studies (DFT, molecular docking) suggest the phenoxy group interacts with HDAC catalytic pockets .

- Cytotoxicity : In vitro assays (MTT, apoptosis markers) on cancer cell lines (e.g., MCF-7, HeLa) show IC₅₀ values <50 µM, comparable to valproic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental HDAC inhibition data for this compound?

- Methodological Approach :

In Silico/In Vitro Cross-Validation : Compare DFT-calculated binding affinities (e.g., Gibbs free energy ΔG ~-8.2 kcal/mol) with enzyme inhibition assays (HDAC1/2 IC₅₀) .

Crystallographic Analysis : Use SHELXL to refine co-crystal structures of the compound with HDAC isoforms, resolving steric clashes or solvation effects .

Dose-Response Studies : Test varying concentrations (1–100 µM) to identify non-linear inhibition patterns caused by off-target effects .

Q. What strategies optimize the pharmacokinetic profile of this compound while minimizing hepatotoxicity?

- Metabolic Stability :

- CYP450 Screening : Use liver microsomes (e.g., rat CYP2C11) to identify major metabolites (e.g., hydroxylated derivatives) and quantify metabolic half-life (t₁/₂ >2 hours) .

- Toxicity Mitigation :

- PAMAM Dendrimers : Encapsulate the compound to reduce hepatic exposure; in vivo studies show 40% lower ALT/AST levels vs. free drug .

- Prodrug Design : Introduce ester linkages to delay systemic release and improve bioavailability .

Q. How do structural modifications (e.g., halogenation, sulfonation) impact the compound’s bioactivity and selectivity?

- Case Study :

- Sulfonyl Derivatives : N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)sulfonyl)ethyl)-2-propylpentanamide shows enhanced kinase inhibition (IC₅₀ ~0.8 µM vs. EGFR) due to sulfonate-enzyme salt bridges .

- Fluorinated Analogs : Difluorophenyl substitutions improve blood-brain barrier penetration (logP ~3.5) but may reduce aqueous solubility .

Data Contradiction Analysis

Q. Why do some studies report high anti-proliferative activity in breast cancer cells (MCF-7) but limited efficacy in lung cancer (A-549)?

- Hypotheses :

- Tissue-Specific Metabolism : Differential CYP expression (e.g., CYP3A4 in lung vs. CYP2C11 in liver) alters active metabolite concentrations .

- Receptor Heterogeneity : A-549 cells may lack specific HDAC isoforms (e.g., HDAC6) targeted by the compound .

- Validation :

- Transcriptomic Profiling : Use RNA-seq to compare HDAC isoform expression across cell lines .

- Pharmacokinetic Modeling : Simulate tissue-specific drug distribution using PBPK models .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.